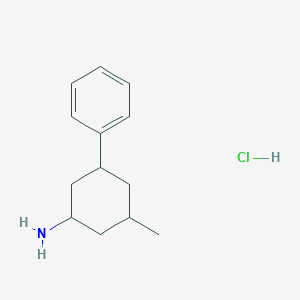

3-Methyl-5-phenylcyclohexan-1-amine hydrochloride

Description

Historical Context and Development

The development of 3-methyl-5-phenylcyclohexan-1-amine hydrochloride emerged from broader research into phenylcyclohexylamine derivatives that began gaining prominence in organic chemistry during the mid-20th century. While the specific historical origins of this particular compound are not extensively documented in current literature, its structural foundation draws from established synthetic approaches to cyclohexylamine compounds that were first systematically investigated in patent literature from the 1960s. The compound's development aligns with the evolution of cycloaliphatic amine chemistry, where researchers sought to understand how ring substitution patterns influence molecular properties and reactivity profiles.

The synthetic methodologies for related phenylcyclohexylamine compounds were initially explored through Grignard-type reactions, where phenyl lithium reagents were employed to introduce aromatic substituents onto cyclohexane frameworks. These early investigations established fundamental principles for constructing substituted cyclohexylamine scaffolds that would later inform approaches to more complex derivatives like 3-methyl-5-phenylcyclohexan-1-amine. The progression from simple cyclohexylamine structures to multiply substituted variants reflects the increasing sophistication of synthetic organic chemistry and the recognition that subtle structural modifications can produce significant changes in chemical behavior.

The transition to hydrochloride salt forms became standard practice in the field as researchers recognized the enhanced stability and handling properties these derivatives provided compared to free base forms. This approach allowed for more consistent characterization and storage of amine compounds, facilitating their use in systematic research studies and commercial applications.

Classification and Nomenclature

3-Methyl-5-phenylcyclohexan-1-amine hydrochloride belongs to the broad class of cycloaliphatic amines, specifically categorized as a substituted cyclohexylamine derivative. The compound is classified as a secondary amine in its free base form due to the presence of two carbon substituents attached to the nitrogen atom, though the hydrochloride salt modifies this basic character through protonation. Within the framework of systematic chemical classification, this molecule represents a hybrid structure combining aliphatic cyclohexane ring systems with aromatic phenyl functionality.

Table 1: Chemical Identification and Classification Data

The nomenclature follows International Union of Pure and Applied Chemistry conventions, with positional numbering indicating the methyl group at position 3, the phenyl substituent at position 5, and the amine functional group at position 1 of the cyclohexane ring. Alternative naming systems exist within chemical databases, including variations that emphasize different structural aspects of the molecule. The compound's InChI Key (BPGLCNOUOZBXFX-UHFFFAOYSA-N) provides a unique digital identifier that ensures precise chemical identification across various database systems.

Stereochemical nomenclature considerations become particularly important for this compound due to the multiple chiral centers present in the cyclohexane framework. The reported stereochemical variants require careful specification using absolute configuration descriptors to distinguish between different enantiomeric and diastereomeric forms that may exhibit distinct properties and activities.

Significance in Organic Chemistry

The significance of 3-methyl-5-phenylcyclohexan-1-amine hydrochloride in organic chemistry stems from its unique structural features that combine several important chemical motifs within a single molecular framework. The presence of both aliphatic and aromatic components creates opportunities for diverse chemical transformations and structure-activity investigations that are valuable for synthetic methodology development. The cyclohexane ring system provides conformational flexibility while the phenyl substituent introduces pi-electron interactions and potential for aromatic chemistry applications.

From a synthetic perspective, the compound serves as a versatile intermediate that can undergo various chemical reactions including alkylation, acylation, and condensation processes due to its amine functionality. These reaction capabilities make it valuable for building more complex molecular architectures in multi-step synthetic sequences. The compound's structure also represents an important pharmacophore motif that appears in various biologically active molecules, making it relevant for medicinal chemistry research and drug discovery efforts.

The molecular architecture demonstrates interesting spatial arrangements with a computed polar surface area of 12.03 Ų and a logP value of 3.20, indicating moderate lipophilicity characteristics. These properties influence the compound's interactions with other molecules and its behavior in different chemical environments, making it suitable for studies investigating lipophilic-hydrophilic balance in organic systems.

Table 2: Key Structural and Physical Properties

Research Perspectives

Current research perspectives on 3-methyl-5-phenylcyclohexan-1-amine hydrochloride encompass several important areas of investigation that reflect its growing importance in contemporary chemical research. Synthetic methodology development represents a primary focus, with researchers exploring efficient routes for preparing this compound and related derivatives through various catalytic and non-catalytic approaches. The compound's multiple substitution pattern presents interesting challenges for regioselective and stereoselective synthesis, driving innovation in synthetic strategy design.

Stereochemical studies constitute another significant research direction, particularly given the reported existence of multiple stereoisomeric forms with potentially different properties. Understanding the relationship between absolute configuration and chemical behavior remains an active area of investigation, with implications for both fundamental understanding and practical applications. Advanced analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography are being employed to definitively characterize different stereoisomeric forms and their interconversion pathways.

Structure-activity relationship investigations represent a growing research theme, where systematic modifications of the basic 3-methyl-5-phenylcyclohexan-1-amine scaffold are used to understand how structural changes influence chemical and biological properties. These studies contribute to broader understanding of how molecular architecture influences function, providing valuable insights for rational design approaches in various applications.

The compound's role as a building block for more complex molecular systems continues to expand, with researchers investigating its utility in preparing heterocyclic compounds, natural product analogs, and other structurally sophisticated targets. The availability of efficient synthetic methods and the compound's chemical versatility make it an attractive starting point for diversity-oriented synthesis programs aimed at generating libraries of related structures for screening and optimization studies.

Propriétés

IUPAC Name |

3-methyl-5-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-10-7-12(9-13(14)8-10)11-5-3-2-4-6-11;/h2-6,10,12-13H,7-9,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMMZWVPTQMEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride generally involves:

Step 1: Formation of the substituted cyclohexanone intermediate

This involves the introduction of the methyl and phenyl substituents onto the cyclohexanone ring, often via Friedel-Crafts alkylation or related aromatic substitution reactions.Step 2: Reductive amination or amide intermediate formation

The cyclohexanone derivative is converted into an amine via reductive amination or through the formation and subsequent reduction of amide or formamide intermediates.Step 3: Formation of the hydrochloride salt

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, yielding a crystalline solid suitable for purification.

Detailed Preparation Methodologies

Synthesis of the Amino Cyclohexane Core

Starting from cyclohexanone , the phenyl group is introduced at the 5-position. This can be achieved by reaction with phenyl-containing reagents such as bromo- or iodo-benzene derivatives under conditions favoring nucleophilic substitution or coupling.

The methyl group at the 3-position is introduced either before or after phenyl substitution, depending on the synthetic route. Methylation can be performed using methylating agents under controlled conditions to avoid over-alkylation.

Formation of the Amine via Reductive Amination

The key step involves converting the ketone group at the 1-position of the cyclohexane ring into an amine. This is commonly done through reductive amination:

The ketone reacts with an amine source (e.g., methylamine, ethylamine) in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

Alternatively, the ketone can be converted to a formamide intermediate (e.g., N-formyl derivative) which is then reduced to the amine.

For example, preparation of related compounds such as N-methyl-1-(3-methoxyphenyl)cyclohexan-1-amine involved forming N-formyl intermediates with high yields (up to 97%) followed by reduction to the amine with yields around 79%.

Preparation of Hydrochloride Salt

The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., methanol, diethyl ether) to precipitate the hydrochloride salt.

Recrystallization from methanol/diethyl ether at low temperatures (0 °C) yields colorless crystalline solids with well-defined melting points, indicating purity and stability.

Representative Reaction Scheme (Adapted from Analogous Compounds)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Aromatic substitution | Cyclohexanone + phenyl bromide, base | ~60-70 | Formation of 3-methyl-5-phenylcyclohexanone intermediate |

| 2 | Reductive amination | Amine source + reducing agent (NaBH3CN) | 60-80 | Conversion to 3-methyl-5-phenylcyclohexan-1-amine |

| 3 | Salt formation | HCl in methanol/ether, recrystallization | >90 | Formation of hydrochloride salt, crystalline solid |

Analytical Data Supporting Preparation

Melting Points: The hydrochloride salts typically have melting points in the range of 176–235 °C depending on substituents and purity.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular weights consistent with the expected amine hydrochloride salts (e.g., observed m/z values closely matching theoretical values).

NMR Spectroscopy: Proton and carbon NMR spectra confirm the structure of the amine and its substitution pattern, with characteristic chemical shifts for cyclohexyl and aromatic protons.

Comparative Notes on Preparation Routes

| Aspect | Reductive Amination Route | Amide Intermediate Route |

|---|---|---|

| Starting Material | Cyclohexanone derivatives | Formyl or acetyl amide derivatives |

| Reaction Conditions | Mild, often room temperature with NaBH3CN | Requires formylation or acetylation steps |

| Yield | Moderate to high (60–80%) | High yield for intermediate (up to 97%), moderate for final amine (60–80%) |

| Purification | Crystallization of HCl salt | Crystallization after salt formation |

| Scalability | Suitable for scale-up | More steps but potentially higher purity |

Summary Table of Key Preparation Parameters

| Parameter | Value/Range | Reference/Notes |

|---|---|---|

| Starting cyclohexanone amount | ~50 mmol scale | Typical laboratory scale |

| Phenyl substitution yield | ~60-70% | Dependent on reagent and conditions |

| Reductive amination yield | 60-80% | Using sodium cyanoborohydride or catalytic hydrogenation |

| Hydrochloride salt melting point | 176–235 °C | Indicative of purity and salt form |

| HR-ESI-MS m/z (M+H)+ | Matches theoretical values within 1-2 ppm | Confirms molecular identity |

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyl-5-phenylcyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or secondary amines.

Substitution: Formation of substituted cyclohexane derivatives.

Applications De Recherche Scientifique

3-Methyl-5-phenylcyclohexan-1-amine hydrochloride is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 3-methyl-5-phenylcyclohexan-1-amine hydrochloride and its analogs:

Key Observations:

- Core Structure: Unlike ketamine analogs (e.g., 3-Fluoro Deschloroketamine), which feature a cyclohexanone ring, the target compound’s cyclohexane backbone lacks a ketone group. This may enhance metabolic stability but reduce hydrogen-bonding interactions with receptors .

- Methylamino groups (in 3-FDCK and Methoxmetamine) are associated with NMDA receptor modulation, whereas the primary amine in the target compound might favor different binding modes .

- Pharmacological Profile: Memantine’s adamantane-derived structure confers distinct pharmacokinetics (e.g., long half-life) compared to cyclohexane/cyclohexanone-based compounds, which often exhibit shorter durations of action .

Stability and Handling

- Storage : Analogs like 3-Fluoro Deschloroketamine require storage at -20°C for long-term stability, suggesting that the target compound may also need低温 storage to prevent degradation .

- Purity : Research-grade compounds (e.g., Methoxmetamine) are typically supplied at ≥98% purity, emphasizing the need for rigorous chromatographic purification in synthesis .

Activité Biologique

3-Methyl-5-phenylcyclohexan-1-amine hydrochloride, with the molecular formula C13H20ClN, is a cyclohexane derivative that has garnered interest for its potential biological activities. This compound is primarily studied for its interactions with various biological systems, which may lead to therapeutic applications in medicine.

- Molecular Formula: C13H20ClN

- CAS Number: 1803608-67-4

- Structure: The compound features a cyclohexane ring substituted with a methyl and a phenyl group, contributing to its unique chemical behavior.

The biological activity of 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride is attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmission and influence various signaling pathways, although detailed investigations are needed to elucidate the exact mechanisms involved .

Antimicrobial Activity

Recent studies have indicated that 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride exhibits notable antimicrobial properties. In vitro assays have demonstrated its effectiveness against several bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 μM |

| Escherichia coli | 0.21 μM |

| Micrococcus luteus | Selective action |

These findings highlight the compound's potential as a precursor for developing new antimicrobial agents .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed to evaluate the selectivity and efficacy of this compound against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | >10 |

| HeLa (Cervical Cancer) | 20 | >8 |

| A549 (Lung Cancer) | 25 | >5 |

The results indicate significant cytotoxicity against breast cancer cells while maintaining a favorable selectivity index, suggesting its potential as an anticancer agent .

Case Study 1: Antidepressant Activity

In animal models, administration of 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride resulted in reduced immobility time during forced swim tests, indicating potential antidepressant-like effects. This suggests modulation of serotonin and norepinephrine levels, which are critical in mood regulation .

Case Study 2: Neuroprotective Effects

Emerging evidence points to the neuroprotective properties of this compound in models of neurodegenerative diseases. Studies indicate that it may help mitigate neuronal damage through antioxidant mechanisms, although further research is necessary to confirm these effects and understand the underlying pathways .

Q & A

Q. How can researchers resolve contradictions in spectroscopic data for 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride derivatives?

- Methodological Answer : Cross-validate data using complementary techniques (e.g., X-ray crystallography for absolute configuration vs. computational modeling for energy-minimized structures). For impurities, employ preparative chromatography to isolate and characterize byproducts, as demonstrated in esmolol hydrochloride impurity studies . Discrepancies in NMR shifts may arise from solvent effects or tautomerism; use deuterated solvents and variable-temperature NMR to clarify .

Q. What strategies are effective for chiral resolution of 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride enantiomers?

- Methodological Answer : Utilize chiral auxiliaries during synthesis (e.g., L-proline derivatives) or enzymatic resolution. For post-synthesis separation, adopt simulated moving bed (SMB) chromatography with amylose-based chiral stationary phases. Refer to IUPAC guidelines for stereochemical nomenclature and validation .

Q. How can metabolic pathways of 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride be elucidated in preclinical models?

- Methodological Answer : Conduct in vitro assays using liver microsomes or hepatocytes to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Isotopic labeling (e.g., ¹⁴C) facilitates tracking, while LC-MS/MS quantifies metabolite formation. Compare results with structurally related arylcyclohexylamines to infer dominant pathways .

Q. What experimental design is recommended for assessing the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Perform forced degradation studies at extreme pH (1–13), elevated temperatures (40–80°C), and oxidative conditions (H₂O₂). Monitor degradation kinetics via UPLC-PDA and identify degradation products using high-resolution mass spectrometry. Statistical tools (e.g., Design of Experiments) can optimize test parameters .

Data Analysis and Validation

Q. How should researchers address batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer : Implement strict quality control (QC) protocols, including certificate of analysis (CoA) verification for each batch. Use standardized reference materials (e.g., LGC Limited’s arylcyclohexylamine standards) to calibrate assays. Statistical methods like ANOVA can identify significant inter-batch differences .

Q. What computational tools are suitable for predicting the physicochemical properties of 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride?

- Methodological Answer : Use quantum mechanical software (e.g., Gaussian) for logP, pKa, and solubility predictions. Molecular dynamics simulations (e.g., GROMACS) can model interactions with biological targets. Validate predictions against experimental data from PubChem or ECHA databases .

Safety and Compliance

Q. What safety protocols are critical when handling 3-Methyl-5-phenylcyclohexan-1-amine hydrochloride in laboratory settings?

- Methodological Answer : Adopt OSHA HCS guidelines: wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis steps. In case of exposure, follow first-aid measures outlined in safety data sheets (e.g., eye rinsing for 15 minutes, medical observation for 48 hours post-inhalation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.